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Cat. No.: B12555892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Eriocalyxin B (EriB), a natural diterpenoid compound isolated from Isodon eriocalyx, has

emerged as a promising anti-cancer agent in preclinical studies. This guide provides a

comprehensive comparison of Eriocalyxin B's performance with standard-of-care therapies for

relevant malignancies, supported by experimental data. While the compound "Calyxin B," a

diarylheptanoid from Alpinia blepharocalyx, also exhibits anti-proliferative properties, the

available data for a detailed clinical potential assessment is more robust for Eriocalyxin B. This

guide will therefore focus on Eriocalyxin B, offering an objective evaluation of its clinical

translation potential.

Quantitative Data Summary: Eriocalyxin B vs.
Standard Chemotherapy
The following tables summarize the preclinical efficacy of Eriocalyxin B in various cancer cell

lines, with a focus on leukemia, and compare it with the clinical outcomes of standard

chemotherapy regimens for Acute Lymphoblastic Leukemia (ALL).

Table 1: In Vitro Cytotoxicity of Eriocalyxin B (IC50 Values)
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Cancer Type Cell Line IC50 (µM)
Duration of
Treatment (hours)

Acute Myeloid

Leukemia
Kasumi-1

Most sensitive among

tested leukemia lines
Not Specified

Lymphoma
Various B- and T-

lymphoma cells
Significant inhibition Not Specified

Prostate Cancer PC-3 ~0.5 24

Prostate Cancer 22RV1 ~2.0 48

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in

vitro. Lower values indicate higher potency.

Table 2: In Vivo Efficacy of Eriocalyxin B in Murine Models

Cancer Type Animal Model Dosage Key Findings

Leukemia/Lymphoma
Murine xenograft

models
Not Specified

Remarkable inhibition

of tumor growth and

induction of in situ

tumor cell apoptosis[1]

Breast Cancer
4T1 breast tumor

model
5 mg/kg/day

Decreased tumor

vascularization and

suppressed tumor

growth[2]

Pancreatic Cancer
Nude mice with

CAPAN-2 xenografts
2.5 mg/kg

Significant reduction

in pancreatic tumor

weights

Table 3: Comparison with Standard of Care for Adult Acute Lymphoblastic Leukemia (ALL)
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Treatment Regimen Phase Common Drugs Typical Outcome

Hyper-CVAD
Induction/Consolidatio

n

Cyclophosphamide,

Vincristine,

Doxorubicin

(Adriamycin),

Dexamethasone[3]

High remission rates,

but significant toxicity.

CALGB 8811 Induction

Daunorubicin,

Vincristine,

Prednisone,

Pegaspargase,

Cyclophosphamide[3]

Standard regimen for

older adults, with

considerations for

dose adjustments.

Maintenance Therapy Maintenance

Methotrexate, 6-

mercaptopurine[4][5]

[6]

Aims to prevent

relapse; duration is

typically around 2

years.

Mechanism of Action: Key Signaling Pathways
Eriocalyxin B exerts its anti-cancer effects through the modulation of critical signaling

pathways that control cell survival, proliferation, and apoptosis.

Inhibition of the STAT3 Signaling Pathway
A primary mechanism of Eriocalyxin B is the direct inhibition of the Signal Transducer and

Activator of Transcription 3 (STAT3) pathway.[7][8][9] Constitutive activation of STAT3 is a

hallmark of many cancers, promoting tumor cell survival and proliferation. Eriocalyxin B
covalently binds to a cysteine residue (Cys712) in the SH2 domain of the STAT3 protein.[7][8]

This binding prevents the phosphorylation of STAT3, which is necessary for its activation,

dimerization, and translocation to the nucleus to regulate gene expression.[7][8]
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Eriocalyxin B inhibits the STAT3 signaling pathway.

Suppression of the Akt/mTOR Signaling Pathway
Eriocalyxin B also induces apoptosis and autophagy by inhibiting the Akt/mTOR signaling

pathway.[10][11][12][13][14] This pathway is a central regulator of cell growth, proliferation, and

survival. By decreasing the phosphorylation of Akt and mTOR, Eriocalyxin B disrupts this pro-

survival signaling cascade, leading to cancer cell death.[10][11][12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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